GJ103 sodium salt is classified as a sodium salt of a triazole derivative, specifically designed to enhance the read-through effect in genetic contexts. It belongs to a broader category of compounds aimed at overcoming genetic defects caused by premature termination codons (PTCs). The compound's mechanism is primarily through the induction of translational read-through, which allows for the synthesis of full-length proteins despite the presence of stop codons .
The synthesis of GJ103 sodium salt involves several steps that typically include the reaction of specific precursors under controlled conditions to yield the desired product. While detailed synthetic routes specific to GJ103 are not extensively documented, similar compounds suggest that methods may include:
The synthesis process aims to maintain high purity levels (≥98%), ensuring that the final product is suitable for biological testing and applications .
The molecular structure of GJ103 sodium salt can be represented by its chemical formula . The compound features a triazole ring, which is integral to its biological activity. Key structural data includes:
[Na+].COC1=CC(=CC=C1)N1C(=NN=C1SCC([O-])=O)C1=CC=CC=N1
PTFQBXAUOWUATD-UHFFFAOYSA-M
This structure indicates multiple functional groups, including methoxy and pyridine moieties, which contribute to its solubility and reactivity profiles .
GJ103 sodium salt participates in several chemical reactions relevant to its mechanism of action:
The compound's effectiveness is often assessed using assays that measure protein expression levels post-treatment with GJ103 sodium salt .
The mechanism by which GJ103 sodium salt exerts its effects involves several key processes:
This action has been substantiated through various experimental models that demonstrate increased protein levels in response to treatment with GJ103 sodium salt .
GJ103 sodium salt exhibits several notable physical and chemical properties:
These properties make GJ103 sodium salt suitable for laboratory use and biological testing .
GJ103 sodium salt has significant potential applications in scientific research and medicine:
Nonsense mutations introduce premature termination codons (PTCs: UAA, UAG, UGA) into protein-coding genes, accounting for ~11% of all human genetic disease lesions. These mutations trigger premature translational termination and often activate nonsense-mediated mRNA decay (NMD), resulting in truncated, nonfunctional proteins or complete absence of gene expression. Diseases stemming from nonsense mutations include cystic fibrosis, Duchenne muscular dystrophy, and ataxia-telangiectasia (A-T). Translational read-through-inducing drugs (TRIDs) represent a therapeutic strategy to suppress PTCs by enabling ribosomes to incorporate near-cognate tRNAs at mutant stop codons, thereby producing full-length functional proteins [3].
Early RTC discovery focused on aminoglycoside antibiotics (e.g., G418, gentamicin), which bind ribosomal decoding sites to promote misincorporation of tRNAs at PTCs. However, their clinical utility is limited by dose-dependent toxicity, variable efficacy across PTC contexts, and poor tissue penetration. Non-aminoglycoside RTCs like PTC124 (Ataluren) emerged to address these limitations, but efficacy and bioavailability challenges persist. GJ103 sodium salt was developed as part of a new generation of RTCs designed for enhanced activity and tolerability [3].
Table 1: Classes of Translational Read-Through Inducing Drugs (TRIDs)
Class | Examples | Key Mechanisms | Limitations |
---|---|---|---|
Aminoglycosides | G418, Gentamicin | Bind ribosomal decoding center, promote tRNA misincorporation | Ototoxicity, nephrotoxicity, variable PTC specificity |
Non-aminoglycosides | PTC124, GJ072 | Modulate termination complex activity | Context-dependent efficacy, bioavailability issues |
Next-gen RTCs | GJ103 sodium salt | Enhanced solubility, broad PTC coverage, low cytotoxicity | Under investigation in preclinical models |
GJ103 sodium salt (C₁₆H₁₃N₄NaO₃S, MW 364.35 g/mol) is a structurally optimized analog of the lead compound GJ072, a novel read-through compound identified through high-throughput screening. Both share a triazolopyridine core essential for RTC activity, but GJ103 incorporates a sodium carboxylate moiety replacing GJ072’s carboxylic acid group. This modification significantly enhances aqueous solubility (>18 mg/mL in water vs. <1 mg/mL for GJ072) – a critical property for in vivo applications [1] [2] [8].
Structure-activity relationship (SAR) studies revealed that:
Table 2: Structural and Functional Comparison of GJ072 and GJ103
Property | GJ072 | GJ103 Sodium Salt |
---|---|---|
Molecular Formula | C₁₆H₁₄N₄O₃S | C₁₆H₁₃N₄NaO₃S |
Aqueous Solubility | <1 mg/mL | 18–50 mg/mL |
PTC Coverage | TGA, TAG, TAA | TGA, TAG, TAA |
Cytotoxicity (A-T cells) | Moderate at 100μM | Negligible at 300μM |
In vivo suitability | Limited | High (systemic administration feasible) |
GJ103 sodium salt represents a significant advance in RTC development due to three key attributes:
These properties position GJ103 as both a mechanistic tool for studying translation termination and a promising candidate for developing therapies targeting nonsense mutations.
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8